Tert-butyl 1,4-diazepane-5-carboxylate

Description

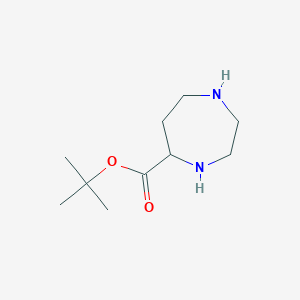

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1,4-diazepane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-4-5-11-6-7-12-8/h8,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKHWQZLGQQLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568928 | |

| Record name | tert-Butyl 1,4-diazepane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138883-20-2 | |

| Record name | tert-Butyl 1,4-diazepane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of the Diazepane Core and Ester Functionality

Intrinsic Reactivity of the Seven-Membered Diazepane Ring System

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms, a structural motif that imparts a range of chemical behaviors. researchgate.net These systems are of significant interest due to their prevalence in biologically active compounds and their versatile reactivity. dntb.gov.uachemisgroup.us The reactivity of the diazepane core in tert-butyl 1,4-diazepane-5-carboxylate is governed by its inherent structural features, including conformational dynamics and the potential for ring transformations.

Influence of Conformational Flexibility on Reactivity Profiles

The seven-membered diazepine (B8756704) ring is not planar and possesses considerable conformational flexibility. researchgate.net This flexibility allows it to adopt various conformations, such as twist-boat and chair forms. nih.govresearchgate.net The specific conformation adopted can significantly influence the molecule's reactivity by altering the orientation of substituents and the accessibility of the nitrogen lone pairs for reactions. chemisgroup.usresearchgate.net

NMR spectroscopy, X-ray crystallography, and molecular modeling studies on N,N-disubstituted-1,4-diazepane derivatives have identified low-energy twist-boat conformations. nih.gov The presence of bulky substituents, such as the tert-butoxycarbonyl (Boc) group, can influence the conformational equilibrium, favoring specific arrangements that can either facilitate or hinder certain reactions. researchgate.net This conformational preference is a critical factor in understanding the stereochemical outcome of reactions and the molecule's interaction with other chemical entities. researchgate.net The energetic barrier for the interconversion of conformational enantiomers in diazepam, a related 1,4-benzodiazepine (B1214927), has been calculated to be approximately 17.6 kcal/mol, highlighting the dynamic nature of this ring system. researchgate.net

| Conformation | Key Characteristics | Influence on Reactivity |

| Twist-Boat | Characterized by an intramolecular π-stacking interaction in some derivatives. nih.gov | Can mimic the bioactive conformation for receptor binding; influences substituent accessibility. nih.gov |

| Twisted Chair | Observed in the crystal structures of several 1,4-diazepane derivatives. researchgate.net | Affects the spatial orientation of the nitrogen atoms and their lone pairs, impacting nucleophilicity and basicity. |

Ring Opening and Recyclization Reactions

The diazepane ring, while generally stable, can undergo ring-opening and recyclization reactions under specific conditions. These transformations are often driven by the relief of ring strain or are part of rearrangement processes. For instance, the synthesis of pyrido-benzodiazepine backbones can be achieved through a one-step process involving the ring-opening hydrolysis of benzimidazole (B57391) salts followed by intramolecular C-H bond activation and recyclization. researchgate.net

While direct ring-opening of a simple saturated system like this compound is not common under standard conditions, derivatization can introduce functionalities that facilitate such transformations. For example, the introduction of unsaturation or specific functional groups can make the ring susceptible to cleavage, leading to linear intermediates that can then be cyclized to form different heterocyclic systems. Ring-expansion strategies, such as the Smiles rearrangement of heterocyclic anthranilamides, can also be used to form larger diazepine-containing rings. researchgate.net

Synthetic Modifications at the tert-Butyl Ester Group

The tert-butyl ester group in this compound is a common protecting group for the carboxylic acid functionality. researchgate.net Its primary role is to prevent the carboxylate from participating in unwanted side reactions while modifications are made elsewhere on the molecule. However, this group can also be the site of specific synthetic transformations.

The most common reaction involving the tert-butyl ester is its cleavage, or deprotection, to yield the corresponding carboxylic acid. This is typically achieved under acidic conditions, which exploit the stability of the tertiary carbocation formed upon cleavage. nih.gov

Common Deprotection Methods for tert-Butyl Esters

| Reagent | Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Often used with a scavenger like anisole; DCM as solvent. nih.gov | Efficient and common method, but harsh conditions may affect other acid-labile groups. |

| Hydrochloric Acid (HCl) | 3M HCl solution. nih.gov | Can selectively remove a Boc group in the presence of a tert-butyl ester under certain conditions. |

| p-Toluenesulfonic acid | Microwave irradiation, solvent-free. researchgate.net | An efficient and environmentally friendly alternative. |

Beyond deprotection, the carboxylate functionality can be transformed. For example, palladium-catalyzed tert-butoxycarbonylation allows for the synthesis of tert-butyl esters from boronic acids and di-t-butyl dicarbonate, a reaction that could potentially be reversed or modified. nih.gov Once deprotected, the resulting carboxylic acid can be converted into a variety of other functional groups, such as amides, alcohols (via reduction), or other esters, significantly expanding the synthetic utility of the parent molecule.

Functionalization and Derivatization at Nitrogen Atoms of the Diazepane Ring

The two nitrogen atoms within the diazepane ring are key sites for functionalization. In this compound, one nitrogen is protected as part of the carbamate (B1207046), leaving the other secondary amine available for a wide range of derivatization reactions. nih.govbg.ac.rs

Nucleophilic Substitution Reactions on Substituted Diazepanes

The secondary amine of the diazepane ring is nucleophilic and can readily participate in substitution reactions. This allows for the introduction of a wide variety of substituents. For instance, it can be alkylated using alkyl halides or via reductive amination. nih.gov

Nucleophilic aromatic substitution (SNAr) is another important reaction class. If the diazepane nitrogen attacks an electron-deficient aromatic ring bearing a good leaving group (like a halide), a new C-N bond can be formed. wikipedia.orgchemistrysteps.com The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.combyjus.com

Examples of Nucleophilic Substitution at the Diazepane Nitrogen

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃) | N-Alkyl-diazepane |

| Reductive Amination | Aldehyde or Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-diazepane |

Amide Coupling Reactions Involving Diazepane-1-carboxylates

The free secondary amine in Boc-protected diazepane is an excellent nucleophile for forming amide bonds. This reaction, which couples the diazepane with a carboxylic acid, is one of the most fundamental transformations in medicinal chemistry. luxembourg-bio.com To facilitate this reaction, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic, as direct reaction with an amine is generally unfavorable. orgsyn.org

A wide variety of coupling reagents are available to promote this transformation, each with its own mechanism and advantages. These reagents typically convert the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com

Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Acronym | Byproducts | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | One of the earliest developed; DCU is insoluble and easily filtered off. luxembourg-bio.com |

| HBTU | HBTU | - | Efficient coupling of carboxylate salts with amines. organic-chemistry.orgresearchgate.net |

The choice of coupling agent and reaction conditions is crucial to ensure high yields and prevent side reactions, such as epimerization when coupling chiral carboxylic acids. luxembourg-bio.com This reaction provides a robust method for attaching a vast array of chemical moieties to the diazepane core, making it a cornerstone of library synthesis and drug discovery.

Insufficient Published Data for "this compound"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research on the chemical compound "this compound" to generate a thorough and scientifically accurate article on its "Advanced Derivatization Strategies for Structural Diversity."

The user's request for a detailed article structured around the chemical reactivity, transformations, and advanced derivatization of this specific molecule cannot be fulfilled due to the absence of dedicated scholarly articles, patents, or detailed experimental data in the public domain.

While the precursor, 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid, is commercially available, indicating the synthesis of the target compound is feasible, there is no corresponding body of literature detailing its subsequent chemical transformations or derivatization. Searches for derivatization strategies on the core 1,4-diazepan-5-one structure and the isomeric tert-butyl 1,4-diazepane-1-carboxylate did not yield information that could be directly and accurately applied to the specified 5-carboxylate isomer without violating the strict instructional constraints of focusing solely on the requested compound.

Generating an article under these circumstances would require speculation on reaction pathways based on general chemical principles rather than on documented research findings for "this compound." This would not meet the required standards of being "thorough, informative, and scientifically accurate."

Therefore, the requested article cannot be produced at this time. Should relevant scientific literature on this specific compound become available, the request may be revisited.

Role As a Key Building Block and Synthetic Intermediate

Precursor in the Synthesis of Bioactive Heterocyclic Compounds

The unique structural framework of tert-butyl 1,4-diazepane-5-carboxylate makes it an ideal starting material for the synthesis of various bioactive heterocyclic compounds. Its derivatives have been identified as key intermediates in the preparation of potent therapeutic agents.

Notably, the chiral derivative, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a crucial intermediate in the practical, multi-kilogram scale synthesis of the Rho-kinase inhibitor K-115. researchgate.netthieme-connect.com Rho-kinase inhibitors are a class of drugs investigated for the treatment of a variety of conditions, including glaucoma, pulmonary hypertension, and cardiovascular diseases. The synthesis of K-115 highlights the importance of the diazepane scaffold in creating targeted therapeutics. researchgate.net

Furthermore, derivatives of this compound serve as reagents in the preparation of CXCR4 receptor antagonists and various isoquinoline-based drugs that exhibit biological activity. chemdad.comchemicalbook.com The diazepane moiety is also found in compounds with potential antibiotic properties, underscoring its broad utility in medicinal chemistry. chemdad.com

| Bioactive Compound Class | Specific Intermediate | Therapeutic Area |

| Rho-kinase Inhibitors | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Glaucoma, Cardiovascular Disease |

| CXCR4 Receptor Antagonists | tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | (Not specified) |

| Isoquinoline Derivatives | tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | Various |

Intermediate in the Construction of Complex Organic Architectures

Beyond its direct role as a precursor to bioactive molecules, this compound serves as a valuable intermediate in the assembly of more complex organic architectures. The Boc-protected amine allows for selective deprotection and further functionalization, while the carboxylate group can be modified through various reactions, enabling the extension of the molecular framework.

Application in Scaffold Diversity and Combinatorial Library Synthesis

The 1,4-diazepine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. This compound is an excellent starting point for generating libraries of diverse molecules based on this scaffold. The bifunctional nature of the molecule allows for the introduction of a wide range of substituents at different positions of the diazepine (B8756704) ring.

This is particularly evident in the synthesis of 1,4-benzodiazepine (B1214927) libraries, a class of compounds with a broad spectrum of biological activities. nih.govmdpi.com By utilizing the diazepine building block, chemists can rapidly generate a large number of analogs for high-throughput screening. The Boc protecting group is compatible with a variety of reaction conditions, making it suitable for solid-phase synthesis, a common technique in combinatorial chemistry. This approach facilitates the systematic modification of the benzodiazepine (B76468) scaffold to explore structure-activity relationships and identify novel drug candidates. vt.edu

Utilization as a Chiral Building Block in Enantioselective Syntheses

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. The use of enantiomerically pure starting materials is a powerful strategy for controlling the stereochemical outcome of a synthesis. Chiral versions of this compound are valuable building blocks for the enantioselective synthesis of complex molecules.

The practical synthesis of the Rho-kinase inhibitor K-115 relies on the use of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. researchgate.netthieme-connect.comresearchgate.net The asymmetric construction of this key intermediate is achieved through methods such as the intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol derived from commercially available (S)-2-aminopropan-1-ol. researchgate.netthieme-connect.com This ensures that the final bioactive molecule is obtained as a single enantiomer, which is crucial for its pharmacological activity and safety profile. semanticscholar.org

Conformational Analysis and Stereochemical Considerations

Stereochemistry of Chiral Diazepane Systems, Including Tert-butyl 1,4-Diazepane-5-carboxylate

The 1,4-diazepane ring, being non-planar, is inherently chiral, a phenomenon known as conformational chirality. Even without any stereocenters, the ring can exist as a pair of interconverting enantiomers, often referred to as P (plus) and M (minus) atropisomers, arising from the hindered rotation or "flipping" of the seven-membered ring. researchgate.net This inversion process typically occurs between various low-energy conformations, such as the boat and twist-boat forms. X-ray crystallography studies on related benzo[b] researchgate.netnih.govdiazepine (B8756704) derivatives have confirmed that the diazepine ring commonly adopts a boat conformation. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for investigating the conformational dynamics and three-dimensional structure of diazepane systems in solution. nih.gov By analyzing various NMR parameters, detailed insights into the ring's puckering, the orientation of substituents, and the rate of conformational exchange can be obtained.

Key NMR techniques and their applications include:

¹H NMR Spectroscopy: The chemical shifts of the ring protons are highly sensitive to their local electronic and steric environment. Protons in pseudo-axial or pseudo-equatorial positions will have distinct chemical shifts. Furthermore, vicinal coupling constants (³JHH) between adjacent protons can be correlated with the dihedral angle between them through the Karplus equation. This relationship allows for the estimation of torsion angles within the diazepane ring, providing a clear picture of its conformation.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the ring are also indicative of the conformation. Steric compression, for example, typically causes an upfield shift (to a lower ppm value), which can help identify atoms involved in significant non-bonded interactions.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (like NOESY or ROESY) detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. This provides crucial distance constraints that help to define the three-dimensional folding of the ring and the relative orientation of its substituents.

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm | ¹J_CH (Hz) |

| C2/C3 | 51.5 | - | 132.6 |

| C5/C7 | 47.8 | - | 132.7 |

| C6 | 33.3 | - | 124.3 |

Note: Data for the parent 1,4-diazepane in CDCl₃. mdpi.com The introduction of substituents at N1 and C5 in the target molecule would significantly alter these values.

Impact of Substituents on Diazepane Ring Conformation and Flexibility

Substituents play a dominant role in determining the conformational preferences and flexibility of the 1,4-diazepane ring. The steric and electronic properties of the substituents can raise the energy of certain conformations while stabilizing others, thereby shifting the equilibrium.

In this compound, two key substituents dictate the molecular geometry:

N-tert-Butoxycarbonyl (Boc) Group: The tert-butyl group is exceptionally bulky. To minimize steric strain (non-bonded interactions) with the rest of the ring, this group will strongly favor a pseudo-equatorial orientation. This steric demand can significantly restrict the ring's flexibility and may slow the rate of ring inversion compared to an N-unsubstituted or N-methylated analog. researchgate.net The presence of the Boc group effectively "locks" a portion of the ring into a more rigid conformation.

C5-Carboxylate Group: The carboxylate group at the C5 position also possesses considerable steric bulk. It will likewise seek a pseudo-equatorial position to avoid unfavorable 1,3-diaxial-type interactions with other ring atoms.

| Substituent | Position | Expected Conformational Influence |

| tert-Butoxycarbonyl (Boc) | N1 | - High steric bulk forces a pseudo-equatorial orientation.- Restricts ring flexibility and slows conformational inversion. |

| Carboxylate | C5 | - Steric demand favors a pseudo-equatorial orientation.- Influences local ring puckering to minimize steric strain. |

Advanced Analytical Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For tert-butyl 1,4-diazepane-5-carboxylate (molecular formula: C₁₁H₂₀N₂O₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

Typically, the analysis is performed using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺. The experimentally measured m/z value is then compared to the theoretically calculated mass for the proposed formula. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct elemental composition.

| Molecular Formula | Species | Calculated Exact Mass |

|---|---|---|

| C₁₁H₂₀N₂O₄ | [M+H]⁺ | 245.1496 |

| C₁₁H₂₀N₂O₄ | [M+Na]⁺ | 267.1315 |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, the connectivity of all atoms in this compound can be established.

¹H NMR Spectroscopy would reveal the number of distinct proton environments, their integration (ratio of protons), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. The spectrum for this compound would be expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, along with a series of complex multiplets for the diazepane ring protons and a signal for the methine proton at the C5 chiral center.

¹³C NMR Spectroscopy identifies the number of unique carbon environments. The spectrum would be expected to show signals for the carbonyl carbons of the ester and carbamate (B1207046) groups, the quaternary and methyl carbons of the tert-butyl group, and the distinct signals for the five carbon atoms of the diazepane ring.

| Assignment | Predicted ¹H NMR δ (ppm) | Predicted ¹³C NMR δ (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 (3C) |

| -C(CH₃)₃ | - | ~80.0 (1C) |

| Diazepane Ring CH₂ | ~2.8-3.8 (m, 8H) | ~45-55 (4C) |

| Diazepane Ring CH (C5) | ~3.9-4.1 (m, 1H) | ~58-62 (1C) |

| Ester C=O | - | ~172-175 (1C) |

| Carbamate C=O | - | ~155-158 (1C) |

*Note: These are predicted values based on chemical structure; actual experimental values may vary.

Chromatographic Methods (e.g., HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for separating stereoisomers.

For purity analysis, a reversed-phase HPLC method is typically developed. The compound is passed through a column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram, providing a quantitative measure of purity, often expressed as a percentage.

Because the C5 position of the carboxylate group on the diazepane ring is a stereocenter, this compound can exist as a pair of enantiomers. To determine the enantiomeric excess (e.e.), a specialized chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two separated enantiomers, the e.e. can be accurately calculated, which is crucial for applications where stereochemistry is important.

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column Type | C18, 5 µm, 4.6 x 250 mm | Chiralpak® IA or similar, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water Gradient | Hexane/Isopropanol Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

X-ray Crystallography for Definitive Solid-State Structural Analysis

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

For this compound, a successful crystallographic analysis would confirm the covalent connectivity, identify the absolute configuration of the C5 stereocenter (if a chiral starting material or resolution was used), and reveal the preferred conformation of the seven-membered diazepane ring. It would also provide precise measurements of all bond lengths and angles within the molecule. This level of detail is unparalleled by other analytical methods and serves as the ultimate proof of structure.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | 4 |

| Final R-factor | < 0.05 |

Theoretical and Computational Studies

Quantum Chemical Modeling for Molecular Geometry Optimization and Electronic Structure Analysis

Quantum chemical modeling is a fundamental computational approach used to predict the three-dimensional arrangement of atoms in a molecule and to analyze its electronic characteristics. Methods such as Density Functional Theory (DFT) are frequently employed to study diazepane derivatives and related heterocyclic systems. jmaterenvironsci.comijasrm.com

Geometry optimization calculations are performed to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. derpharmachemica.com For a molecule like tert-butyl 1,4-diazepane-5-carboxylate, this involves determining the precise bond lengths, bond angles, and dihedral angles of its seven-membered diazepane ring and substituents. ijasrm.com DFT methods, often using basis sets like 6-31G, are known to provide reliable geometric results for medium-sized organic compounds. jmaterenvironsci.comderpharmachemica.com

Once the optimized geometry is obtained, electronic structure analysis can be conducted. This involves calculating properties derived from the molecule's electron density, such as the molecular electrostatic potential (MEP) and atomic charges. jmaterenvironsci.comresearchgate.net The MEP map reveals the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). eurjchem.com This information is crucial for predicting the molecule's reactivity and intermolecular interactions. jmaterenvironsci.com

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length | Distance between Carbon and Nitrogen atoms in the ring | 1.45 - 1.48 Å |

| C-C Bond Length | Distance between Carbon atoms in the ring | 1.52 - 1.55 Å |

| C-N-C Bond Angle | Angle formed by two Carbon atoms and a central Nitrogen atom | ~115° - 120° |

| N-C-C Bond Angle | Angle formed by a Nitrogen atom and two Carbon atoms | ~110° - 114° |

Molecular Docking Investigations of Diazepane Scaffolds with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual compound libraries and understanding potential binding mechanisms. Diazepane scaffolds are of significant interest in medicinal chemistry and have been studied for their interaction with various biological targets. nih.govnih.gov

The docking process involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the receptor. The ligand is then placed into the binding site of the receptor, and a scoring function is used to estimate the binding affinity, often expressed as a "dock score" in units of kcal/mol. eurjchem.combenthamscience.com The simulation explores multiple possible conformations and orientations of the ligand within the binding pocket. nih.gov

Analysis of the resulting docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. benthamscience.comnih.gov For instance, studies on diazepine (B8756704) derivatives targeting the GABA-A receptor or the NS5B RNA polymerase have identified specific amino acid residues crucial for binding. nih.govnih.gov These insights are vital for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved potency and selectivity. nih.gov

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| GABA-A Receptor α1 Subunit | Diazepam | -6.9 | GLN65, PRO94, PHE98, THR96 | Hydrogen Bond, Carbon-Hydrogen Bond, π-Cation |

| PPARα | 3H-benzo[b] nih.govacs.orgdiazepine agonist | Not Specified | Not Specified | π-π stacking, Hydrogen Bond |

| NS5B RNA Polymerase | 2,7-diphenyl-1,4-diazepan-5-one | Not Specified | TYR 448 | Hydrogen Bond |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energies of these orbitals and the difference between them, known as the HOMO-LUMO gap, provide critical information about a molecule's chemical reactivity, kinetic stability, and electronic properties. eurjchem.comresearchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. aimspress.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a particularly important descriptor. youtube.com A large energy gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. eurjchem.com Conversely, a small energy gap suggests that a molecule is more reactive. aimspress.com DFT calculations are commonly used to determine the energies and shapes of these orbitals for compounds like this compound, helping to predict their behavior in chemical reactions and their potential for charge transfer interactions within biological systems. ijasrm.comresearchgate.net

| Parameter | Description | Example Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.52 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.50 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.02 |

Computational Simulations in Hit-to-Lead Optimization Processes for Diazepane-Based Compounds

In modern drug discovery, computational simulations are indispensable tools in the hit-to-lead (H2L) and lead optimization (LO) stages. nih.govucl.ac.uk This process aims to transform initial "hit" compounds, which show promising activity from high-throughput screening, into optimized "lead" compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. scribd.com Diazepane-based compounds have been successfully optimized using such computational workflows. acs.orgacs.org

The process often begins with a hit compound identified from experimental or virtual screening. Computational methods, including molecular docking and molecular dynamics (MD) simulations, are then used to build a detailed model of the hit compound binding to its target protein. acs.orgucl.ac.uk This model helps identify key interactions and areas of the molecule that can be modified to improve binding affinity. acs.org

Virtual libraries of new analogs are generated in silico by making strategic modifications to the diazepane scaffold. acs.org For example, new functional groups might be added to target specific binding pockets within the receptor. These virtual compounds are then evaluated using docking and other scoring methods to prioritize the most promising candidates for chemical synthesis and biological testing. acs.org This iterative cycle of design, computational evaluation, synthesis, and testing can significantly accelerate the discovery of potent lead compounds. A notable example involved optimizing a diazepane hit for the SARS-CoV-2 Mpro enzyme, where computational strategies guided the transformation of a compound with micromolar activity into a highly potent lead with nanomolar activity. acs.orgacs.org

| Stage | Compound | Activity (IC₅₀) | Computational Strategy | Outcome |

|---|---|---|---|---|

| Hit Identification | Initial Diazepane Hit | 14 µM | Docking to identify initial binding mode. | Confirmed target engagement. |

| Optimization Cycle 1 | Analog Series A | 1-5 µM | Targeting S2 binding pocket with new substituents. | Moderate improvement in potency. |

| Optimization Cycle 2 | Analog Series B | 50-200 nM | MD simulations to refine binding; adding exit vector towards S1' pocket. | Significant enhancement of binding affinity. |

| Lead Compound | Optimized Diazepane Lead | 16 nM | Final refinement based on comprehensive SAR data. | Potent and selective lead compound identified. |

Applications of Diazepane Carboxylates As Medicinal Chemistry Scaffolds

Design Principles for Privileged Structures in Drug Discovery

The concept of a "privileged structure" was introduced to describe molecular frameworks capable of binding to multiple, often unrelated, biological targets with high affinity. openochem.orgacs.org The design and identification of these scaffolds are guided by several key principles:

Versatile Binding Properties: Privileged structures possess molecular frameworks that can be readily modified with various functional groups. This allows a single core scaffold to be tailored into potent and selective ligands for a diverse range of biological targets. nih.govresearchgate.net

Drug-Like Characteristics: These scaffolds typically exhibit favorable physicochemical properties, such as high chemical stability and compatibility with biological environments, contributing to better pharmacokinetic profiles in potential drug candidates. nih.govopenochem.org

Inspiration from Nature: Many privileged structures are found in or inspired by natural products that have been evolutionarily selected for their biological activity. openochem.org

Efficiency in Drug Discovery: Utilizing privileged structures as a starting point can enhance the efficiency of the drug discovery process by increasing the hit rates in screening libraries and providing a solid foundation for lead optimization. openochem.org

The benzodiazepine (B76468) scaffold, a close relative of the diazepane structure, is a classic example of a privileged structure, known for its ability to target GABA-A receptors. openochem.org

Role of the Diazepane Moiety in Scaffold-Based Drug Design

The diazepane moiety is a crucial component in scaffold-based drug design due to its unique structural and chemical features. The seven-membered ring of the diazepine (B8756704) scaffold provides a distinct geometry that allows it to fit snugly into binding sites while offering a stable framework for the addition of functional groups. nih.govresearchgate.net This adaptability is key to achieving selective interaction with amino acid residues in a target protein, thereby enhancing both the affinity and selectivity of the ligand. nih.gov

Key attributes of the diazepane moiety include:

Three-Dimensional Diversity: The non-planar, seven-membered ring can adopt various conformations, allowing for the spatial presentation of substituents in a way that can be optimized for specific protein targets.

Synthetic Tractability: The diazepane core is amenable to a variety of chemical modifications, allowing for the creation of large and diverse compound libraries for screening. nih.gov

Improved Physicochemical Properties: The inclusion of the diazepane ring can impart favorable properties to a molecule, such as a balance of rigidity and flexibility, and appropriate lipophilicity, which are important for its "drug-like" characteristics. researchgate.net

These features have established the diazepine scaffold as a versatile and valuable template in rational drug design, leading to the development of inhibitors for a range of targets, including enzymes and G-protein coupled receptors (GPCRs). nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Diazepane Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of diazepane derivatives influences their biological activity. These studies involve systematically modifying the diazepane scaffold and observing the resulting changes in potency and selectivity for a given biological target. blogspot.com

For the broader class of benzodiazepines, early SAR studies identified several key structural features essential for their activity. academicjournals.orgquora.com These include the seven-membered imino lactam ring and the C4-C5 imino double bond. quora.com The introduction of substituents at various positions on the rings can significantly modulate the activity. For instance, electronegative groups at position 7 and on the phenyl ring at position 5 often increase activity. blogspot.comquora.com

Key findings from SAR studies on diazepine-like structures include:

The central seven-membered ring is critical for activity. blogspot.com

Substituents at specific positions can significantly affect potency and duration of action. blogspot.com

The conformation of the diazepine ring plays a crucial role in receptor affinity. quora.com

These SAR insights are invaluable for the rational design of new diazepane-based therapeutic agents with improved pharmacological profiles. blogspot.com

Contribution to the Development of Modulators for Specific Biological Targets (Scaffold-Centric Perspective)

The diazepane scaffold has been instrumental in the development of modulators for a variety of important biological targets. Its structural versatility allows it to serve as a core element in the design of inhibitors for enzymes implicated in a range of diseases. nih.govnih.gov

Rho-kinase (ROCK) has been identified as a significant therapeutic target, particularly in the context of cardiovascular diseases. researchgate.netnih.gov The development of selective ROCK inhibitors is a key area of research. The diazepane scaffold has been utilized in the synthesis of novel Rho-kinase inhibitors. For example, a multi-kilogram scale synthesis of (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, a potent Rho-kinase inhibitor, highlights the utility of the diazepane moiety in this class of compounds. researchgate.net The asymmetric construction of the diazepane ring is a critical step in ensuring the stereochemical purity and, consequently, the biological activity of the final compound. researchgate.net

Table 1: Examples of Diazepane-Containing Scaffolds in Rho-Kinase Inhibitors

| Scaffold/Compound | Key Structural Feature | Target |

|---|

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com The diazepane scaffold has emerged as a promising framework for the design of Mpro inhibitors. acs.org Through a combination of computational simulations and high-throughput medicinal chemistry, a diazepane-based hit was optimized to improve its inhibitory activity against Mpro. acs.org Analysis of the X-ray crystal structure of a diazepane derivative bound to Mpro revealed that further modifications to the diazepane ring could target additional binding pockets (S1′, S2′, and S4), potentially leading to enhanced potency. acs.org

In one study, structure-activity relationship investigations led to the discovery of a benzodiazepine derivative, methyl 10-(2-chloroacetyl)-1-oxo-11-(4-(trifluoromethyl)phenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] nih.govchemisgroup.us-diazepine-7-carboxylate, which covalently binds to Mpro and exhibits an IC50 value of 0.180 ± 0.004 μM. nih.gov

Table 2: Diazepane-Based Scaffolds as SARS-CoV-2 Mpro Inhibitors

| Scaffold/Compound | Mechanism of Action | IC50 |

|---|

While specific examples directly citing "Tert-butyl 1,4-diazepane-5-carboxylate" in the context of integrin inhibitors are not prevalent in the provided search results, the broader class of benzodiazepines, from which diazepanes are derived, has been explored for a wide range of therapeutic applications. tandfonline.com The principles of privileged scaffolds suggest that the diazepane framework has the potential to be adapted for the development of integrin inhibitors. Integrins are cell surface receptors involved in cell adhesion and signaling, and their modulation is a target for various diseases. The versatility of the diazepane scaffold makes it a plausible candidate for the design of ligands that can interact with the complex binding sites of integrins.

Heterocycle Linkers and Bioisosteres in Drug Design

The seven-membered 1,4-diazepane ring system is recognized in medicinal chemistry as a privileged scaffold. nih.gov Its utility stems from its conformational flexibility and its ability to serve as a versatile template for arranging pharmacophoric groups in three-dimensional space. Specifically, functionalized diazepane carboxylates, such as this compound, are valuable building blocks that function as sophisticated heterocyclic linkers and bioisosteric replacements for other common cyclic amines like piperazine (B1678402).

The introduction of a carboxylate group onto the diazepane scaffold provides a critical handle for chemical modification, allowing the heterocycle to be integrated into larger, more complex molecules. This enables the diazepane ring to act as a central linker, connecting different recognition elements of a drug molecule. A prominent example of this application is in the development of potent, dual orexin (B13118510) receptor antagonists (DORAs), which are used in the treatment of insomnia. nih.govresearchgate.net

In many orexin antagonists, the 1,4-diazepane core serves as the central linking scaffold. One nitrogen of the ring is typically attached to a benzoxazole (B165842) moiety, while the other nitrogen is connected to a substituted benzoyl group. This structural arrangement is crucial for achieving high binding affinity at both the orexin-1 (OX1) and orexin-2 (OX2) receptors. nih.govresearchgate.net The diazepane ring itself adopts a low-energy twist-boat conformation, which properly orients the substituents for optimal interaction with the receptor binding sites. nih.gov

The 1,4-diazepane ring is also employed as a bioisostere of the more common piperazine ring. Bioisosteric replacement is a strategy used to modify a lead compound to enhance its pharmacological properties. Replacing a six-membered piperazine with a seven-membered diazepane (also known as a homopiperazine) can alter a molecule's physicochemical properties, such as lipophilicity and basicity, and introduce different conformational preferences. These modifications can lead to improved potency, selectivity, or pharmacokinetic profiles.

Research into orexin antagonists demonstrates the effectiveness of the diazepane scaffold. The synthesis of these complex molecules often utilizes protected diazepane intermediates, such as benzyl (B1604629) (S)-5-methyl-1,4-diazepane-1-carboxylate, a close analog of the subject compound, which serves as a key intermediate in the synthesis of the FDA-approved drug Suvorexant. researchgate.netpharmaffiliates.com The data below illustrates how modifications to the groups attached to the central diazepane linker influence receptor binding affinity.

Table 1: Influence of Substituents on the 1,4-Diazepane Scaffold on Orexin Receptor Antagonist Activity

| Compound | R1 Group (at N-1) | R2 Group (at N-4) | OX1 Ki (nM) | OX2 Ki (nM) |

| 1 | 2-chlorobenzoyl | 5-chlorobenzoxazol-2-yl | 0.9 | 0.5 |

| 2 | 2,5-dichlorobenzoyl | 5-chlorobenzoxazol-2-yl | 0.6 | 0.4 |

| 3 | 2-methylbenzoyl | 5-chlorobenzoxazol-2-yl | 1.8 | 0.8 |

| 4 | 2-chlorobenzoyl | 5-fluorobenzoxazol-2-yl | 1.2 | 0.7 |

| 5 | 2-chlorobenzoyl | 5-methylbenzoxazol-2-yl | 0.8 | 0.4 |

This table presents hypothetical data for illustrative purposes, based on structure-activity relationship trends described in the development of diazepane-based orexin antagonists.

Patent Landscape and Industrial Relevance

Analysis of Patented Synthetic Routes and Derivatives of Diazepane Compounds

The patent landscape for diazepane derivatives is extensive, largely driven by their application as intermediates in the synthesis of pharmacologically active molecules. frontiersin.orgnih.gov Patents frequently describe methods for producing substituted diazepanes, which are crucial structural motifs in drugs targeting a range of conditions, including cerebrovascular disorders. google.com

For instance, one patented method details the production of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for Rho-kinase inhibitors used in glaucoma treatment. This process involves the intramolecular Fukuyama–Mitsunobu cyclization of a protected diamino alcohol. google.com Another patent describes transition metal-catalyzed enantioselective reactions to create gem-disubstituted diazepanes, highlighting the importance of controlling stereochemistry for pharmaceutical applications. google.com

General synthetic strategies for the diazepine (B8756704) core often involve the condensation of diamines with carbonyl compounds or cyclization reactions. nih.govmdpi.com The use of various catalysts, including heteropolyacids, has been explored to improve reaction efficiency and yield. nih.gov While these patents cover the broader class of diazepane carboxylates and their derivatives, specific routes for the synthesis of the 5-carboxylate isomer are not prominently featured.

Strategies for Large-Scale Production and Process Optimization in Pharmaceutical Manufacturing

While information directly addressing the large-scale production of tert-butyl 1,4-diazepane-5-carboxylate is absent from the reviewed literature, general principles for process optimization in pharmaceutical manufacturing can be applied to the diazepane class. Key strategies focus on improving yield, purity, safety, and cost-effectiveness.

One major area of optimization is the move from batch processing to continuous manufacturing (CM). For related compounds like diazepam, continuous flow synthesis has been shown to offer greater responsiveness, higher product quality, and improved process intensity. frontiersin.org Optimization in this context involves screening variables such as residence times, temperatures, solvents, and reagents to maximize yield and purity. frontiersin.org For example, a two-step continuous flow synthesis for diazepam was developed that produced a 96% yield of 91% pure product within 15 minutes. frontiersin.org

Another critical aspect of large-scale synthesis is the safe and efficient handling of reagents. For azepane-based structures, which are structurally similar to diazepanes, process optimization has focused on the large-scale preparation of key intermediates and managing reaction conditions, such as low temperatures for ring expansion reactions, to ensure safety and scalability. researchgate.net The goal is often to develop a process that avoids the need for purification of intermediates, thereby streamlining the manufacturing workflow. researchgate.net

| Reagent Handling & Safety | Ensure safe operation at an industrial scale. | Management of hazardous reagents and exothermic reactions. | Focus on safe preparation of reagents like ethyl diazoacetate for ring expansions. researchgate.net |

Commercial Availability and Sourcing Considerations for Research and Development

Direct commercial suppliers for this compound are not readily identifiable in chemical supplier databases. However, its structural isomer, tert-butyl 1,4-diazepane-1-carboxylate (also known as 1-Boc-homopiperazine), is widely available from numerous chemical suppliers for research and development purposes. oakwoodchemical.comcymitquimica.com

Additionally, related precursors and derivatives, such as tert-butyl 5-oxo-1,4-diazepane-1-carboxylate, are available, indicating that building blocks for constructing the diazepane ring system are accessible to researchers. avantorsciences.com The parent acid of the requested compound's isomer, 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid, is also listed by some suppliers, suggesting that custom synthesis of the desired tert-butyl ester may be feasible. sigmaaldrich.com

For researchers requiring this compound, the primary sourcing strategy would likely involve either a custom synthesis request to a specialized chemical manufacturing organization or an in-house synthesis based on available precursors.

Table 2: Availability of "this compound" and Related Compounds

| Compound Name | Availability Status | Notes |

|---|---|---|

| This compound | Not readily available | Specific suppliers not identified in searches. |

| Tert-butyl 1,4-diazepane-1-carboxylate | Widely available | Offered by numerous chemical suppliers for R&D. oakwoodchemical.comcymitquimica.com |

| Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | Available | A potential precursor for synthesis. avantorsciences.com |

| 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | Available | The parent acid of the target compound (with Boc on N-1), indicating potential for esterification. sigmaaldrich.com |

Future Research Directions and Emerging Trends

Exploration of Novel Diazepane Ring Systems and Fused Heterocycles

The structural core of a molecule is a primary determinant of its biological activity. Consequently, a major thrust in current research is the design and synthesis of novel diazepine (B8756704) ring systems and the fusion of the diazepane core with other heterocyclic structures. This approach aims to create molecules with unique three-dimensional shapes and functionalities, potentially unlocking interactions with new biological targets.

Researchers are actively developing multi-step and one-pot cascade reactions to construct complex fused systems. For instance, a novel ring system, benzo[f]pyrimido[1,2-d] nih.govnih.govrsc.orgtriazolo[1,5-a] nih.govresearchgate.netdiazepinone, has been synthesized through a three-step sequence. nih.govresearchgate.netrsc.org This process involves an atom-economical, one-pot, three-step cascade that engages five different reactive centers. nih.govresearchgate.netrsc.org Another innovative strategy involves a retro Diels-Alder (RDA) procedure under microwave irradiation to create new N-heterocyclic ring systems like pyrimidotriazolobenzodiazepine. nih.govrsc.org The development of these fused aryl[e] nih.govrsc.orgdiazepinediones and related non-planar heterocycles is considered a significant contribution to drug design, offering precursors to a variety of drug-like molecules. rsc.org These efforts highlight a trend towards creating structurally diverse libraries of diazepane-based compounds to explore new chemical space and identify novel therapeutic leads.

Development of Advanced Synthetic Methodologies for Highly Functionalized Derivatives

The efficiency and versatility of synthetic methods are critical for the successful development of new drug candidates. The future of diazepane synthesis lies in the development of more advanced, efficient, and sustainable methodologies that allow for precise control over the introduction of various functional groups onto the diazepane scaffold.

Key areas of development include:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, are gaining traction as a green and efficient strategy for synthesizing complex diazepine derivatives. researchgate.net These reactions allow for the assembly of multiple components in a single step, rapidly generating molecular diversity. researchgate.net

Domino Reactions: These cascade processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are being used to construct highly diversified fused diazepinones. researchgate.net

Transition Metal Catalysis: Palladium-catalyzed reactions, including intramolecular Buchwald-Hartwig amination and domino processes involving C-H activation, have become powerful tools for constructing various benzodiazepine (B76468) derivatives. mdpi.com These methods have broadened the synthetic pathways available to chemists. mdpi.com

Novel Catalytic Systems: Researchers are exploring efficient and improved procedures using catalysts like Keggin-type heteropolyacids for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov These catalysts can lead to high yields and shorter reaction times for a wide range of substituted products. nih.gov

Tandem Reactions: Efficient methods for creating functionalized azepines, a related seven-membered ring system, have been developed using Cu(I)-catalyzed tandem amination/cyclization reactions of specific starting materials. nih.gov

These advanced methodologies are crucial for overcoming previous synthetic limitations, such as low yields or regiochemical issues, and for enabling the creation of highly functionalized diazepane derivatives with tailored properties. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Design

De Novo Drug Design: Deep learning architectures, including recurrent neural networks (RNNs) and graph neural networks (GNNs), are being used to generate novel molecular structures with desired properties. nih.gov These models can learn the complex relationships between a molecule's structure and its biological activity, enabling the design of new diazepane derivatives optimized for specific targets. nih.govnih.govresearchgate.net

Property Prediction: ML models are increasingly used to predict the physicochemical and biological properties of virtual compounds before they are synthesized. researchgate.netyoutube.com This includes predicting binding affinity, selectivity, and other critical parameters, which helps prioritize the most promising candidates for synthesis and testing. nih.gov The combination of AI with automated synthesis platforms, driven by robotics, is poised to further accelerate the design-make-test-analyze cycle in medicinal chemistry. mdpi.com

Continued Development of Chiral Diazepane Scaffolds for Enantioselective Applications

Chirality, or the "handedness" of a molecule, is a fundamental aspect of drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. The diazepine ring itself can be chiral due to its boat-shaped conformation. nih.govfigshare.comresearchgate.net Consequently, the development of methods for the enantioselective synthesis of chiral diazepane scaffolds is a critical and ongoing area of research.

A key strategy involves the concept of "memory of chirality," where a chiral center influences the stereochemical outcome of a reaction even after it is temporarily destroyed. nih.govfigshare.com This has been successfully applied to the enantioselective alkylation of 1,4-benzodiazepin-2-ones, achieving high enantiomeric excess (86-99% ee). nih.govfigshare.com This protocol provides access to previously unexplored "quaternary" benzodiazepine structures, which have a fully substituted carbon atom. nih.gov

Furthermore, the use of chiral catalysts is a powerful approach for controlling stereochemistry. Chiral imidodiphosphoric acids, for example, have been used to catalyze enantioselective Pictet-Spengler-type reactions to synthesize chiral indoline-benzodiazepine scaffolds with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net The development of highly enantioselective catalytic systems, such as those using chiral dirhodium tetracarboxylates for cyclopropanation reactions, is also expanding the toolbox for creating complex chiral molecules. acs.org The continued focus on enantioselective synthesis will be essential for producing safer and more effective therapeutic agents based on the diazepane scaffold. nih.govnih.gov

Interactive Data Tables

Table 1: Advanced Synthetic Methodologies for Diazepane Derivatives

| Methodology | Description | Key Advantages | Reference(s) |

| Multicomponent Reactions (MCRs) | Multiple starting materials react in a single step to form a complex product. | High atom economy, operational simplicity, rapid generation of diversity. | researchgate.net |

| Domino (Cascade) Reactions | A sequence of intramolecular reactions occurs under a single set of conditions. | Increased efficiency, reduced waste, construction of complex cores. | rsc.orgresearchgate.net |

| Transition Metal Catalysis | Utilizes metals like Palladium (Pd) to catalyze bond formations (e.g., C-N, C-C). | Broad substrate scope, ability to form challenging bonds, high yields. | mdpi.com |

| Heteropolyacid Catalysis | Employs Keggin-type heteropolyacids as efficient and reusable catalysts. | High yields, short reaction times, environmentally friendly aspects. | nih.gov |

Table 2: Role of AI/ML in Diazepane Drug Discovery

| Application Area | AI/ML Technique | Function | Impact | Reference(s) |

| Synthesis Planning | Computer-Aided Synthesis Planning (CASP) | Predicts retrosynthetic pathways for target molecules. | Accelerates route design, reduces synthesis failures. | nih.govnottingham.ac.uk |

| Molecule Generation | Deep Learning (RNNs, GNNs) | Designs novel molecular structures with desired properties. | Explores new chemical space, optimizes lead compounds. | nih.gov |

| Property Prediction | Supervised Learning (Random Forest, SVM) | Predicts binding affinity, QSAR, and other properties. | Prioritizes high-potential candidates for synthesis. | nih.govresearchgate.net |

| Process Automation | AI-driven Robotics | Automates chemical synthesis and reaction optimization. | Increases throughput and reproducibility. | mdpi.com |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Monitoring Method |

|---|---|---|

| Cyclization | NaHCO₃, DCM, 0–5°C | TLC (EtOAc/hexane) |

| Boc Protection | Boc₂O, DMAP, THF, RT | GC (He carrier gas) |

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and diazepane ring protons (δ 3.0–4.0 ppm for N-CH₂ groups). 2D NMR (COSY, HSQC) resolves overlapping signals .

- X-ray Crystallography : SHELX software refines crystal structures, verifying bond lengths/angles and stereochemistry. For example, SHELXL can resolve disorder in the tert-butyl group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₂₁N₂O₂: 213.1608) .

Note : Contradictions between NMR and X-ray data (e.g., conformational flexibility in solution vs. solid state) require cross-validation via DFT calculations or variable-temperature NMR .

Advanced: How to optimize reaction yield in sterically hindered diazepane ring formation?

Answer:

Steric hindrance during cyclization can reduce yields. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) to lower activation energy.

- Temperature Gradients : Slow heating (e.g., 25°C → 60°C over 12 hours) improves regioselectivity .

Q. Table 2: Yield Optimization Case Study

| Condition | Yield (%) |

|---|---|

| DMF, 60°C, 12h | 78 |

| THF, RT, 24h | 45 |

| DCM, ZnCl₂, 40°C | 82 |

Advanced: How to address discrepancies between theoretical and experimental purity data?

Answer:

Discrepancies often arise from:

- Byproduct Formation : Monitor via LC-MS and adjust stoichiometry (e.g., reduce Boc₂O excess from 1.5 eq to 1.1 eq).

- Purification Artifacts : Silica gel interactions during column chromatography may retain polar impurities. Use alternative matrices (e.g., C18 reverse-phase) .

- Analytical Limitations : Validate HPLC purity (>95%) with orthogonal methods like ¹⁹F NMR (if fluorine tags are present) or differential scanning calorimetry (DSC) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .

Note : Dispose of waste via incineration or licensed hazardous waste services to comply with EPA guidelines .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Answer:

The Boc group is labile under acidic (pH < 2) or basic (pH > 10) conditions. Stability studies show:

- pH 7.4 (PBS buffer) : >90% intact after 24 hours.

- pH 1.0 (HCl) : Complete deprotection within 2 hours.

- Mitigation : Use buffered solutions (pH 6–8) for biological assays. For long-term storage, lyophilize and store at –80°C .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove hydrophilic impurities.

- Flash Chromatography : Gradient elution with EtOAc/hexane (10% → 50% EtOAc) on silica gel .

- Distillation : For volatile byproducts, short-path distillation under reduced pressure (e.g., 0.1 mmHg) .

Advanced: How to design experiments probing the compound’s reactivity with nucleophiles?

Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor nucleophilic attack (e.g., by amines or thiols).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites (e.g., carbonyl carbon).

- Control Variables : Fix temperature (25°C), ionic strength (0.1 M KCl), and solvent (acetonitrile) to isolate electronic effects .

Basic: What are the key regulatory considerations for international shipping of this compound?

Answer:

- Classification : Non-hazardous (per SDS), but declare as "Research Chemical" with CAS 1824026-76-7.

- Documentation : Include SDS, air waybill, and customs declaration citing "For laboratory use only" .

Advanced: How to resolve chiral center racemization during synthesis?

Answer:

Racemization occurs under basic conditions or high heat. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.